

Technical Guide: Spectroscopic Data for 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,6-dimethyloctane**

Cat. No.: **B14539741**

[Get Quote](#)

This technical guide addresses the request for a comprehensive overview of spectroscopic data for the compound **3-Ethyl-2,6-dimethyloctane**. Despite a thorough search of established chemical databases, including PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook, no publicly available experimental or calculated spectroscopic data (Nuclear Magnetic Resonance, Mass Spectrometry, or Infrared Spectroscopy) was found for this specific molecule.

While information on isomers and similar compounds exists, data for **3-Ethyl-2,6-dimethyloctane** (CAS Registry Number: 62183-51-1) remains elusive in the public domain.[\[1\]](#) [\[2\]](#)

General Properties of 3-Ethyl-2,6-dimethyloctane

While spectroscopic data is unavailable, basic chemical and physical properties have been computed and are available through resources like PubChem.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
IUPAC Name	3-ethyl-2,6-dimethyloctane	PubChem[1]
CAS Registry Number	62183-51-1	PubChem[1], NIST[2]
InChIKey	WAFCPUFGSNTFSP-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	CCC(C)CCC(CC)C(C)C	PubChem[1]

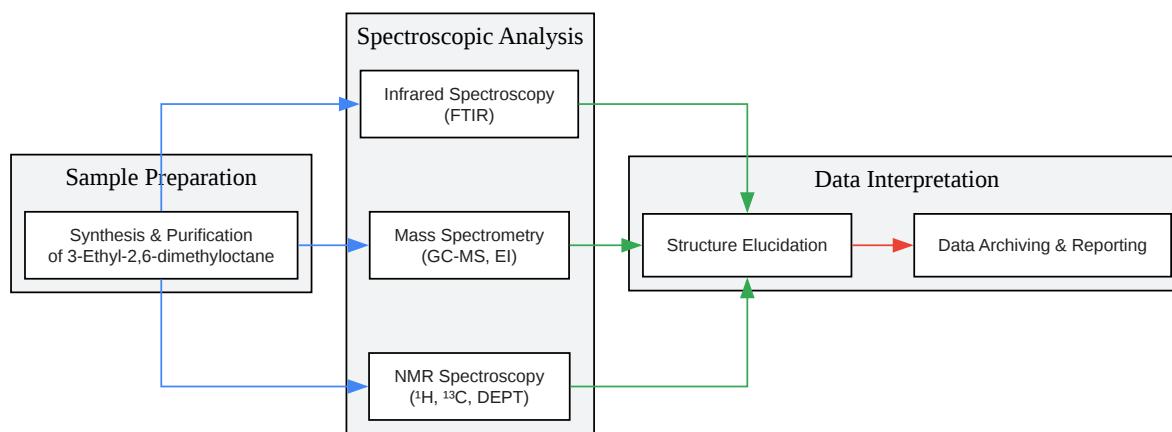
Experimental Protocols

The absence of published spectroscopic data for **3-Ethyl-2,6-dimethyloctane** means there are no specific experimental protocols to report for this compound. However, the following section outlines generalized methodologies that would be employed to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: A sample of **3-Ethyl-2,6-dimethyloctane** would be dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum would be acquired on a spectrometer (e.g., 400 MHz or higher) to determine the chemical shifts, integration, and coupling constants of the protons, revealing the connectivity of the molecule.
- ¹³C NMR: A ¹³C NMR spectrum would be obtained to identify the number of unique carbon environments. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)


- A sample would be introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this. Electron Ionization (EI) would be a common method to induce fragmentation. The resulting mass spectrum would show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that could be used to deduce the structure.

Infrared (IR) Spectroscopy

- An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr). The spectrum would show characteristic C-H stretching and bending vibrations for an alkane.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the spectroscopic analysis of a novel or uncharacterized compound like **3-Ethyl-2,6-dimethyloctane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While a comprehensive technical guide with specific spectroscopic data for **3-Ethyl-2,6-dimethyloctane** cannot be provided due to the lack of available public data, this document outlines the standard procedures and methodologies that would be used for such an analysis. Researchers requiring this data would need to perform the synthesis and subsequent

spectroscopic characterization of the compound. The provided workflow and general protocols can serve as a foundational guide for such an endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2,6-dimethyloctane | C12H26 | CID 17946459 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-2,6-dimethyloctane [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 3-Ethyl-2,6-dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14539741#spectroscopic-data-for-3-ethyl-2-6-dimethyloctane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com